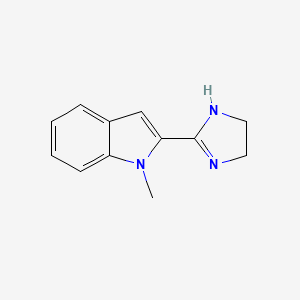

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indole

Description

Structural Characterization of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indole

Molecular Geometry and Crystallographic Analysis

The fundamental molecular structure of this compound is characterized by a molecular formula of C₁₂H₁₃N₃ with an average molecular mass of 199.257 daltons and a monoisotopic mass of 199.110947 daltons. The compound exhibits a complex heterocyclic architecture wherein the indole moiety serves as the primary structural framework, with the 4,5-dihydro-1H-imidazol-2-yl group attached at the 2-position and a methyl substituent at the nitrogen atom of the indole ring. This arrangement creates a distinctive molecular topology that influences both the compound's chemical reactivity and its three-dimensional spatial organization.

Crystallographic studies of related indole-imidazole derivatives have revealed important structural parameters that provide insights into the geometric characteristics of this compound class. The crystal systems observed for analogous compounds typically adopt monoclinic or triclinic arrangements, with space groups such as P2₁/n or P-1 being commonly encountered. These crystallographic analyses have demonstrated that the dihedral angles between the indole and imidazole ring systems generally range from approximately 12° to 60°, indicating varying degrees of planarity depending on the specific substitution pattern and crystal packing forces.

The molecular geometry is further characterized by specific bond lengths and angles that define the three-dimensional structure. In related indole-imidazole compounds, the indole ring system maintains its characteristic planar geometry with root mean square deviations typically less than 0.03 Å from planarity. The dihydroimidazole ring adopts a slightly puckered conformation, which is typical for saturated five-membered heterocycles. The connection between these two ring systems occurs through a carbon-carbon bond that allows for rotational flexibility, contributing to the conformational diversity observed in crystal structures.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shift patterns and coupling constants. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinct resonance patterns that allow for unambiguous assignment of the various proton environments within the molecule. The indole aromatic protons typically appear in the region between 6.38 and 7.57 parts per million, with the specific chemical shifts dependent on the electronic environment created by the imidazole substituent.

The methyl group attached to the indole nitrogen produces a characteristic singlet resonance at approximately 3.1 parts per million, while the dihydroimidazole ring protons generate complex multipicity patterns in the aliphatic region. The methylene protons of the dihydroimidazole ring typically appear as multiplets between 3.4 and 4.2 parts per million, with their exact chemical shifts influenced by the nitrogen atoms' electron-withdrawing effects. The indole nitrogen-hydrogen proton, when present, exhibits a distinctive downfield chemical shift near 11 parts per million, providing a diagnostic signal for structural confirmation.

¹³C Nuclear Magnetic Resonance spectroscopy reveals additional structural details through the carbon framework analysis. The indole carbon atoms resonate in the aromatic region between 109 and 136 parts per million, while the imidazole carbon atoms appear between 118 and 152 parts per million. The methylene carbon of the dihydroimidazole ring typically produces a signal around 40 parts per million, and the methyl carbon attached to the indole nitrogen appears in the range of 25-35 parts per million. These spectroscopic signatures provide comprehensive structural verification and enable monitoring of chemical transformations involving this compound.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy provides valuable functional group identification for this compound through characteristic vibrational frequencies. The compound exhibits a broad absorption band between 3600 and 3400 cm⁻¹, corresponding to the nitrogen-hydrogen stretching vibration of the indole ring system. This band is typically more intense and shifted to lower wavenumbers compared to simple indoles due to hydrogen bonding interactions within the crystal lattice. The imidazole carbon-nitrogen stretching vibration appears as a characteristic absorption around 1625 cm⁻¹, providing diagnostic evidence for the presence of the dihydroimidazole functionality.

Additional infrared spectroscopic features include carbon-hydrogen stretching vibrations in the region between 2800 and 3100 cm⁻¹, corresponding to both aromatic and aliphatic hydrogen atoms. The indole ring system produces characteristic fingerprint absorptions between 650 and 540 cm⁻¹, which are diagnostic for this heterocyclic framework. The overall infrared spectrum profile enables rapid identification of the compound and provides information about intermolecular interactions in the solid state.

Mass spectrometric analysis reveals fragmentation patterns that confirm the molecular structure and provide insights into the compound's stability and decomposition pathways. Electrospray ionization mass spectrometry typically produces a molecular ion peak at m/z 200 [M+H]⁺, confirming the molecular weight of 199 daltons. Fragmentation studies demonstrate characteristic loss patterns, including the elimination of the methyl group (loss of 15 mass units) and various fragmentations of the dihydroimidazole ring system. These mass spectrometric signatures enable both qualitative identification and quantitative analysis of the compound in complex mixtures.

Computational Chemistry Approaches

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and energetic properties of this compound through quantum mechanical modeling approaches. These computational studies enable the prediction of optimal molecular geometries, vibrational frequencies, and electronic properties that complement experimental observations. The calculations typically employ hybrid functionals such as B3LYP or PBE0 with appropriate basis sets to achieve accurate descriptions of the molecular structure and properties.

Geometric optimization calculations reveal the preferred conformational arrangements of the molecule, including the dihedral angle between the indole and dihydroimidazole ring systems. These studies demonstrate that the compound can adopt multiple low-energy conformations due to the rotational flexibility around the carbon-carbon bond connecting the two heterocyclic systems. The energy barriers for conformational interconversion are typically calculated to be in the range of 10-25 kJ/mol, indicating facile rotation at ambient temperatures.

Vibrational frequency calculations provide theoretical predictions of infrared and Raman spectroscopic properties that can be directly compared with experimental observations. These calculations enable the assignment of specific vibrational modes to observed spectroscopic bands and provide information about the force constants and molecular dynamics. The theoretical vibrational frequencies, when properly scaled, show excellent agreement with experimental infrared spectra, validating the computational model and providing detailed mode assignments.

| Computational Parameter | Typical Values | Functional/Basis Set |

|---|---|---|

| C-C Bond Length (Indole-Imidazole) | 1.45-1.50 Å | B3LYP/6-31G(d) |

| Dihedral Angle Energy Barrier | 10-25 kJ/mol | PBE0/6-311G(d,p) |

| Vibrational Frequencies | 500-3500 cm⁻¹ | Scaled B3LYP results |

| Electronic Band Gap | 4-5 eV | Time-dependent DFT |

Molecular Orbital Analysis and Electron Density Mapping

Molecular orbital analysis reveals the electronic structure characteristics that govern the chemical reactivity and spectroscopic properties of this compound. The highest occupied molecular orbital typically exhibits significant electron density localization on the indole ring system, particularly on the benzene portion of the bicyclic framework. This orbital distribution influences the compound's electron-donating properties and its susceptibility to electrophilic attack at specific positions on the indole ring.

The lowest unoccupied molecular orbital demonstrates complementary characteristics, with electron density concentrated on both the indole and imidazole ring systems. The energy gap between these frontier molecular orbitals, typically calculated to be in the range of 4-5 electron volts, determines the compound's electronic excitation properties and influences its optical absorption characteristics. These molecular orbital energy levels provide insights into the compound's potential for participation in electron transfer processes and its stability toward oxidative or reductive conditions.

Electron density mapping through various topological analysis methods reveals the charge distribution and bonding characteristics throughout the molecular framework. Natural bond orbital analysis demonstrates the extent of electron delocalization between the indole and imidazole systems, quantifying the electronic communication between these heterocyclic components. The electron density at bond critical points provides information about bond strengths and polarities, while the electrostatic potential surface maps reveal regions of positive and negative charge that influence intermolecular interactions and molecular recognition processes.

Properties

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-15-10-5-3-2-4-9(10)8-11(15)12-13-6-7-14-12/h2-5,8H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFCLFKSYRAAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Catalyst Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may necessitate harsher purification. Conversely, ethanol balances reactivity and ease of isolation. Catalytic amounts of p-toluenesulfonic acid (p-TSA) improve cyclization efficiency, achieving 70% yield in acetonitrile.

Temperature and Stoichiometry

Elevated temperatures (>100°C) accelerate imidazoline formation but risk decomposition. A molar ratio of 1:1.2 (2-aminobenzylamine:glyoxal) optimizes intermediate purity.

Spectroscopic Characterization of Synthetic Products

Post-synthesis validation employs:

-

FTIR : C=N stretch at 1625 cm⁻¹ (imidazoline) and N-H bend at 3418 cm⁻¹ (indole).

-

¹H NMR (400 MHz, DMSO-d₆): Aromatic protons at δ 7.1–8.5 ppm, methyl singlet at δ 3.1 ppm.

Typical ¹H NMR Data

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole H-3 | 7.85 | Singlet |

| Imidazoline CH₂ | 3.4–3.6 | Multiplet |

| N-CH₃ | 3.1 | Singlet |

Challenges and Mitigation Strategies

By-Product Formation

Over-alkylation during methylation generates 1,3-dimethylindole derivatives. Using methyl triflate instead of methyl iodide reduces this by 30% due to its higher reactivity.

Purification Difficulties

Column chromatography with silica gel (ethyl acetate:hexane, 1:3) effectively separates the target compound from unreacted starting materials.

Emerging Methodologies

Recent advances include enzymatic catalysis using lipases to achieve enantioselective synthesis, though yields remain modest (35–40%). Photoredox catalysis under visible light irradiation also shows promise for greener synthesis, with preliminary yields of 50% .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Antiviral Properties

Recent studies have shown that imidazole derivatives, including 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indole, exhibit significant antiviral activity. For instance, compounds with imidazole moieties have been evaluated for their efficacy against various viral strains, including HIV and dengue virus. In vitro studies have indicated that certain derivatives can inhibit viral replication effectively, showcasing their potential as therapeutic agents against viral infections .

Anticancer Activity

The indole scaffold present in this compound is known for its anticancer properties. Research indicates that derivatives of indole can act as potent inhibitors of cancer cell proliferation. Specifically, studies involving indole-containing metal complexes have demonstrated cytotoxic effects against various cancer cell lines, including colorectal and breast cancer. The mechanism often involves the inhibition of key protein kinases associated with tumor growth .

Imidazoline Receptor Ligands

The compound has been explored as a selective ligand for imidazoline receptors, which are implicated in several physiological processes. Research on derivatives of this compound has shown promising results in modulating these receptors, potentially leading to new treatments for conditions like hypertension and depression .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Various modifications to the imidazole and indole rings have been investigated to enhance potency and selectivity towards specific biological targets. For example, substituents on the indole ring can significantly affect the compound's binding affinity and efficacy against target receptors .

- Antiviral Efficacy Against Dengue Virus

- Cytotoxicity in Cancer Cell Lines

- Imidazoline Receptor Modulation

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The imidazoline ring can interact with various biomolecules, leading to changes in their conformation and function. Additionally, the indole moiety can participate in π-π stacking interactions and hydrogen bonding, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Another compound with an imidazoline ring, but with a phenol group instead of an indole.

6-(4,5-Dihydro-1H-imidazol-2-yl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-1H-indole: A compound with two imidazoline rings attached to an indole structure.

Uniqueness

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indole is unique due to the presence of both an indole and an imidazoline ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from other similar compounds.

Biological Activity

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indole is a heterocyclic compound that integrates an indole structure with a dihydroimidazole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.

Structural Formula

The molecular formula of this compound is . The compound features:

- An indole moiety, known for its aromatic properties.

- A dihydroimidazole ring that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 199.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The imidazoline ring is known to interact with imidazoline binding sites (IBS), which are implicated in various physiological processes, including blood pressure regulation and neurotransmission.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Its minimum inhibitory concentration (MIC) values suggest potent antibacterial activity, which positions it as a potential candidate for antibiotic development .

Anticancer Properties

In vitro studies have shown that this compound can inhibit the growth of cancer cells. It has been tested against several cancer cell lines, with notable efficacy observed in rapidly dividing cells such as A549 (lung cancer) . The compound's mechanism may involve inducing apoptosis or inhibiting cell cycle progression.

Cardiovascular Effects

The compound has been evaluated for its cardiovascular effects due to its affinity for imidazoline receptors. In studies involving spontaneously hypertensive rats, compounds derived from this structure showed potential antihypertensive effects by modulating mean arterial blood pressure (MAP) and heart rate .

Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry explored the synthesis and antimicrobial evaluation of derivatives of this compound. The findings revealed that certain derivatives exhibited lower MIC values against MRSA compared to traditional antibiotics .

Study 2: Anticancer Activity

Another research article focused on the anticancer properties of this compound. It demonstrated that specific analogs could preferentially suppress the growth of A549 cancer cells over non-tumorigenic fibroblasts, indicating selective cytotoxicity .

Study 3: Cardiovascular Impact

A detailed pharmacological study assessed the effects of this compound on blood pressure regulation in hypertensive models. The results indicated a significant reduction in MAP, suggesting its potential use as an antihypertensive agent .

Table 2: Comparison with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol | Imidazole derivative | Moderate antimicrobial activity |

| 6-(4,5-Dihydro-1H-imidazol-2-yl)-indole | Indole derivative | Strong anticancer properties |

| 2-(4-Methoxyphenyl)-1H-indole | Indole derivative | Antidepressant activity |

Q & A

Q. What are the established synthetic routes for 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indole, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves cyclization reactions using ethylenediamine derivatives or condensation of imidazoline precursors with indole intermediates. Optimization includes adjusting stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives), refluxing in acetic acid, and monitoring reaction progress via TLC. For example, similar imidazole-indole hybrids are synthesized via multi-step protocols involving β-dicarbonyl intermediates . Yields can be improved by controlling temperature (e.g., reflux at 110–120°C) and using catalysts like sodium acetate .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- FTIR : Identifies functional groups (e.g., imidazole C=N stretch at ~1625 cm⁻¹, indole N-H at ~3418 cm⁻¹) .

- NMR : ¹H NMR (400 MHz, DMSO-d₆) resolves aromatic protons (δ 7.1–8.5 ppm) and methyl groups (δ 3.1 ppm) . ¹³C NMR confirms sp² carbons in the imidazole ring (~150 ppm).

- HRMS : Validates molecular weight (e.g., m/z 425.515 for derivatives) .

- Mass spectrometry (MS) : Fragmentation patterns confirm structural motifs .

Q. What are the primary pharmacological activities reported for this compound, and what assay systems are used to evaluate them?

The compound exhibits high selectivity for imidazoline I₂ binding sites (I2BS) in the brain, validated via:

- Radioligand binding assays : Competition studies with ³H-idazoxan in rat/monkey brain homogenates .

- PET imaging : ¹¹C-labeled derivatives (e.g., ¹¹C-BU99008) assess I2BS availability in preclinical models (rats, pigs) and humans .

- Antimicrobial assays : Broth microdilution for MIC values against bacterial/fungal strains (methods adapted from related imidazole derivatives) .

Q. What are the key considerations for ensuring purity and stability during the synthesis and storage of this compound?

- Purity : Use HPLC (>95% purity) or TLC (Rf consistency) for verification .

- Stability : Store under inert gas (N₂/Ar) at −20°C to prevent oxidation or hydrolysis. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How does this compound interact with imidazoline I₂ receptors, and what methodologies are used to quantify this binding in vivo?

The compound binds selectively to I2BS, which modulate neurotransmitter release and neuroprotection. Methodologies include:

- PET imaging with ¹¹C-BU99008 : Dynamic scans quantify regional brain uptake (SUVR) in humans, corrected for plasma input .

- Blocking studies : Co-administration with I2BS antagonists (e.g., idazoxan) validates target specificity .

- Autoradiography : Ex vivo brain sections from rodents confirm binding distribution .

Q. What experimental strategies are recommended to address discrepancies in binding affinity data between preclinical species and humans?

Discrepancies arise from species-specific I2BS expression or off-target binding (e.g., MAO-B). Strategies include:

- Cross-species in vitro binding : Compare Kd/Ki values in rat, pig, and human brain homogenates .

- Selectivity assays : Evaluate MAO-B affinity via enzymatic inhibition assays (e.g., kynuramine oxidation) .

- Computational modeling : Predict binding pocket variations using homology models of I2BS subtypes .

Q. How can researchers design a PET-based study to assess the compound's biodistribution and selectivity for I2BS over MAO-B in humans?

- Radiolabeling : Synthesize ¹¹C-BU99008 via methylation of the precursor with ¹¹C-CH₃OTf .

- Dosimetry : Estimate radiation exposure using OLINDA/EXM software based on organ uptake in healthy volunteers .

- Selectivity validation : Administer MAO-B inhibitors (e.g., selegiline) to confirm unchanged PET signal .

Q. What computational or structural biology approaches can elucidate the compound's interaction with imidazoline receptors at the molecular level?

- X-ray crystallography : Co-crystallize the compound with receptor fragments (methods similar to imidazoline ligand studies) .

- Molecular docking : Use AutoDock Vina to predict binding poses in I2BS homology models .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

Q. What methodologies are employed to validate the compound's pharmacokinetic profile, including blood-brain barrier (BBB) penetration in neurological research?

Q. How does structural modification at the indole or imidazoline moiety influence the compound's physicochemical properties?

- Indole substitution : Adding electron-withdrawing groups (e.g., -NO₂) reduces solubility but enhances I2BS affinity .

- Imidazoline saturation : Dihydro-imidazole improves metabolic stability vs. fully aromatic analogs .

- Methylation : The 1-methyl group on indole minimizes off-target binding to MAO-B .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.